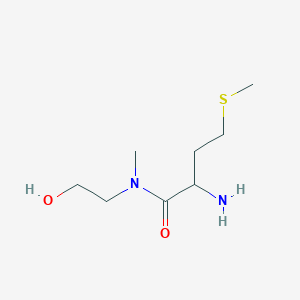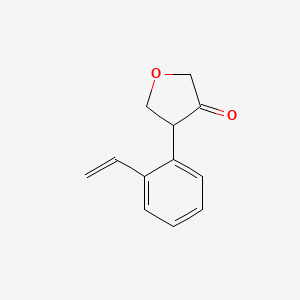
2-(Fluorosulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Fluorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H5FO4S It is characterized by the presence of a fluorosulfonyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Fluorosulfonyl)benzoic acid typically involves the introduction of a fluorosulfonyl group to a benzoic acid derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the production of sulfonyl fluorides . Another method involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation processes using reagents such as sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF . These methods are designed to be scalable and cost-effective for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Electrophilic Fluorination: Using reagents like sulfuryl fluoride gas (SO2F2) for introducing the fluorosulfonyl group.
Nucleophilic Substitution: Utilizing nucleophiles to replace the fluorosulfonyl group under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids .
Scientific Research Applications
2-(Fluorosulfonyl)benzoic acid has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-(Fluorosulfonyl)benzoic acid involves its reactivity with nucleophilic residues in proteins. The fluorosulfonyl group acts as an electrophilic warhead, modifying reactive serines, threonines, lysines, tyrosines, cysteines, and histidines . This reactivity makes it useful in covalent enzyme inhibition and target identification .
Comparison with Similar Compounds
3-(Fluorosulfonyl)benzoic acid: Another fluorosulfonyl-substituted benzoic acid with similar reactivity.
Sulfonyl Chlorides: Compounds like benzenesulfonyl chloride, which can undergo similar substitution reactions but with different reactivity profiles.
Uniqueness: 2-(Fluorosulfonyl)benzoic acid is unique due to its specific fluorosulfonyl group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring selective modification of nucleophilic residues under physiological conditions .
Properties
Molecular Formula |
C7H5FO4S |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-fluorosulfonylbenzoic acid |
InChI |
InChI=1S/C7H5FO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) |
InChI Key |
FHYFFQJSYIHOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate](/img/structure/B13205022.png)
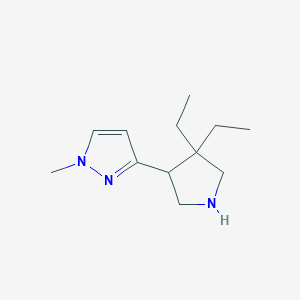
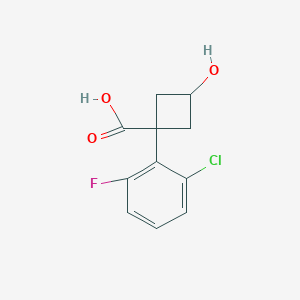
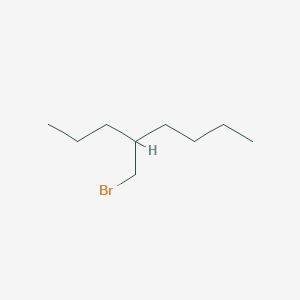
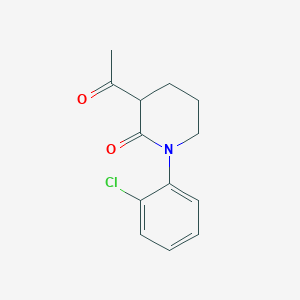
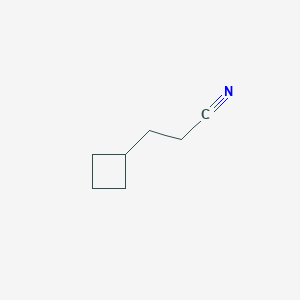
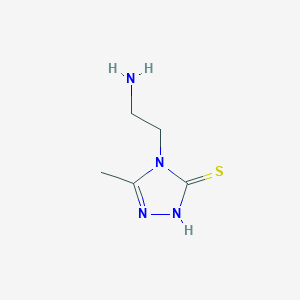


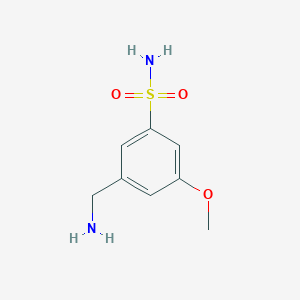
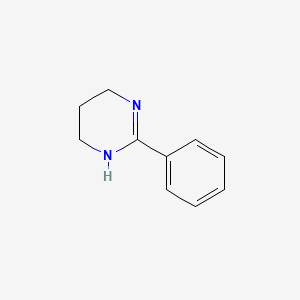
![5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13205091.png)
